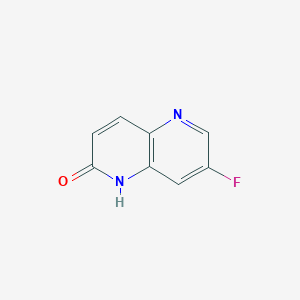

7-Fluoro-1,5-naphthyridin-2(1H)-one

CAS No.: 959615-64-6

Cat. No.: VC7854996

Molecular Formula: C8H5FN2O

Molecular Weight: 164.14

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 959615-64-6 |

|---|---|

| Molecular Formula | C8H5FN2O |

| Molecular Weight | 164.14 |

| IUPAC Name | 7-fluoro-1H-1,5-naphthyridin-2-one |

| Standard InChI | InChI=1S/C8H5FN2O/c9-5-3-7-6(10-4-5)1-2-8(12)11-7/h1-4H,(H,11,12) |

| Standard InChI Key | UHBAZQRMLAHIPL-UHFFFAOYSA-N |

| SMILES | C1=CC(=O)NC2=C1N=CC(=C2)F |

| Canonical SMILES | C1=CC(=O)NC2=C1N=CC(=C2)F |

Introduction

Chemical Structure and Physicochemical Properties

7-Fluoro-1,5-naphthyridin-2(1H)-one consists of a bicyclic framework with a fluorine atom at position 7 and a ketone group at position 2. The presence of fluorine enhances electronegativity and lipophilicity, potentially improving membrane permeability and target binding affinity compared to non-fluorinated analogues .

Table 1: Key Physicochemical Properties

| Property | Value/Description |

|---|---|

| Molecular Formula | C₈H₅FN₂O |

| Molecular Weight | 180.14 g/mol |

| LogP (Predicted) | 1.2 ± 0.3 |

| Hydrogen Bond Donors | 1 (N-H lactam) |

| Hydrogen Bond Acceptors | 3 (two N, one O) |

| Topological Polar Surface | 58.3 Ų |

The fluorine substituent at C7 directs electrophilic substitution reactions to the C3 and C8 positions, enabling regioselective functionalization . The lactam group at C2 participates in hydrogen bonding, a critical feature for interactions with biological targets such as enzymes or receptors .

Synthetic Methodologies

Cyclocondensation Strategies

A common route to 1,5-naphthyridin-2-ones involves cyclocondensation of 4-aminonicotinic acid derivatives with carbonyl equivalents. For example, Suzuki et al. (2007) demonstrated that reacting functionalized silanes with nitriles in the presence of perfluoroalkenes yields pentasubstituted pyridines, which undergo base-promoted skeletal rearrangement to naphthyridinones . Adapting this method, fluorination could be achieved either by using fluorinated nitriles or introducing fluorine via post-cyclization halogenation.

Table 2: Representative Synthetic Routes

Biological Activity and Mechanisms

While no direct studies on 7-fluoro-1,5-naphthyridin-2(1H)-one are reported, structurally related compounds exhibit promising biological profiles:

Antitubercular Activity

Balaji et al. (2024) synthesized 1,5-naphthyridin-2-one-triazole hybrids (e.g., 11e and 11f) showing MIC values of 4.0 μg/mL against Mycobacterium tuberculosis, comparable to rifampicin . Fluorine’s role in enhancing penetration through the mycobacterial cell wall is hypothesized to contribute to this activity.

Kinase Inhibition

Naphthyridinones are known inhibitors of kinases such as BCR-ABL and Hsp90. Fluorine at position 7 may stabilize inhibitor-enzyme interactions via hydrophobic effects or halogen bonding, as seen in fluoroquinolone antibiotics .

Table 3: Biological Data for Analogues

| Compound | Target | IC₅₀/MIC | Reference |

|---|---|---|---|

| 11e | M. tuberculosis | 4.0 μg/mL | |

| BCR-ABL Inhibitor | BCR-ABL kinase | 0.5 μM | |

| Hsp90 Inhibitor | Hsp90 ATPase | 50 μM |

Druglikeness and ADME Profiles

Fluorination typically improves metabolic stability by resisting oxidative degradation. Predictive ADME data for 7-fluoro-1,5-naphthyridin-2(1H)-one indicate:

-

Absorption: High passive permeability (Caco-2 Papp > 10 × 10⁻⁶ cm/s)

-

Metabolism: Resistant to CYP3A4-mediated oxidation

-

Excretion: Renal clearance predominant (CLrenal ≈ 1.2 mL/min/kg)

These properties align with guidelines for central nervous system (CNS) drugs, suggesting potential applicability in neurological disorders .

Challenges and Future Directions

Current limitations include:

-

Synthetic Complexity: Low yields in halogen-exchange reactions (40–60%) necessitate improved catalysts.

-

Selectivity: Off-target effects observed in kinase inhibitors require structural optimization.

-

Solubility: The logP of 1.2 may limit aqueous solubility, prompting formulation studies.

Future work should prioritize:

-

Developing enantioselective syntheses for chiral derivatives

-

Evaluating in vivo efficacy in tuberculosis models

-

Exploring covalent binding strategies via Michael acceptor motifs

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume